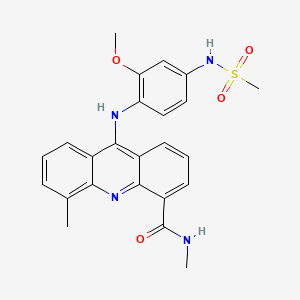

Asulacrine

Description

Overview of the Acridine (B1665455) Core Structure in Chemical Biology

Acridine is a fundamental heterocyclic compound characterized by a planar, tricyclic aromatic ring system that structurally resembles anthracene, with one central carbon atom replaced by a nitrogen atom wikipedia.orgchembase.cnfishersci.ca. This nitrogen-containing heterocycle exhibits mild basicity and its salt solutions are known for their distinctive blue fluorescence wikipedia.orgfishersci.cauni.lu. The unique physicochemical properties of the acridine scaffold, particularly its flat shape and aromaticity, enable it to engage in significant interactions with biological macromolecules. A key interaction in chemical biology is its ability to intercalate into DNA, a process where the planar acridine nucleus inserts itself between the base pairs of the DNA double helix nih.gov. This DNA affinity is central to many of the biological activities observed in acridine derivatives and makes the acridine scaffold an important pharmacophore in the design of compounds targeting DNA.

Historical Context of Research on Acridine Analogues and Their Derivatives

The history of acridine research dates back to 1870, when Carl Grabe and Heinrich Caro first isolated the compound from the high-boiling fraction of coal tar in Germany wikipedia.orgchembase.cn. Early applications of acridine derivatives included their use as industrial pigments and dyes. A significant milestone in the biological investigation of acridines occurred in 1917, when Ehrlich and Benda discovered their antimicrobial properties wikipedia.orgnih.gov.

During World War II, the scarcity of quinine (B1679958) led to the development and widespread use of acridine-based antimalarial drugs, such as mepacrine (quinacrine) wikipedia.orgchembase.cnnih.gov. However, the advent of contemporary antibacterial therapies, such as sulfonamides (1935) and penicillin (1944), largely superseded acridine-based treatments for general antibacterial purposes wikipedia.orgnih.gov. Despite this, a resurgence of interest in acridine derivatives has been observed in recent times, driven by the increasing challenge of drug-resistant bacterial infections wikipedia.orgnih.gov. Beyond their historical antimicrobial and antimalarial roles, acridine derivatives have been found to possess a wide range of other activities, including anti-inflammatory, anticancer, antihelmintic, insecticidal, rodenticidal, fungicidal, and antitumor properties wikipedia.org.

Rationale for Focused Academic Investigation of Asulacrine

This compound, also identified by synonyms such as CI-921 and SN 21407, is a chemical compound classified as an acridinecarboxamide and is recognized as an analogue of amsacrine (B1665488). Academic investigation into this compound is primarily driven by its notable antineoplastic properties. Research has established that this compound functions as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription. By inhibiting topoisomerase II, this compound can interfere with these essential cellular processes, leading to cytotoxic effects, particularly in rapidly dividing cells.

The focused academic investigation of this compound stems from the pursuit of developing new therapeutic agents with improved characteristics compared to existing acridine-based drugs. For instance, this compound was developed with the aim of retaining the potency of its parent compound, amsacrine, against leukemia while also expanding its activity against solid tumors. Modifications in this compound's structure, such as the presence of a 4-methyl-5-methylcarboxamide group adjacent to the acridine nitrogen, have been shown to influence its basicity and enhance the proportion of the diffusable neutral form at physiological pH, which is a key factor in its potential efficacy.

Scope and Objectives of this compound Research in Chemical Sciences

The scope of this compound research in chemical sciences encompasses a detailed characterization of its fundamental physicochemical properties and the exploration of strategies to optimize its formulation for potential applications. A significant objective has been to understand and address the challenges associated with this compound's poor water solubility, which can lead to drug precipitation in aqueous solutions, particularly upon dilution or neutralization of acidic formulations.

Detailed research findings have characterized several key physicochemical parameters of this compound:

| Property | Value (Condition) | Source |

| Molecular Formula | C₂₆H₂₉N₅O₆S | |

| Molecular Weight | 464.5 g/mol (Computed) | |

| Aqueous Solubility | 0.843 μg/mL (at pH 7.4, lowest solubility) | |

| Basic pKa | 6.72 (by absorbance spectroscopy) | |

| LogD | 1.15 (at pH 3.8) | |

| LogD | 3.24 (at pH 7.4) | |

| Stability | Most stable in acidic conditions | |

| Degradation | Most rapid in alkaline conditions |

These findings highlight that this compound is an ampholyte, and its stability and solubility are highly dependent on pH. Academic investigations have focused on developing advanced formulations, such as liposomal systems and nanocrystalline suspensions, to overcome its poor water solubility and improve its drug retention and tumor penetration. For instance, studies have shown that an extra-liposomal pH of 5.6 is optimal for achieving high drug loading and entrapment efficiency in liposomes, as over 90% of this compound is ionized at this pH, facilitating its transport into liposomal cores. The development of nanocrystalline suspensions has also demonstrated enhanced dissolution and saturation solubility of this compound.

The overarching objective of this academic research is to leverage a comprehensive understanding of this compound's chemical structure, properties, and mechanism of action to design and develop more effective and stable formulations, thereby maximizing its potential for future applications in chemical sciences.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-[4-(methanesulfonamido)-2-methoxyanilino]-N,5-dimethylacridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4S/c1-14-7-5-8-16-21(14)27-23-17(9-6-10-18(23)24(29)25-2)22(16)26-19-12-11-15(13-20(19)32-3)28-33(4,30)31/h5-13,28H,1-4H3,(H,25,29)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHSQQYCDVSBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NC)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230663 | |

| Record name | Asulacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80841-47-0 | |

| Record name | Asulacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80841-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asulacrine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080841470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asulacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASULACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8P50T62B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Asulacrine

Design and Synthesis of Novel Asulacrine Analogues

Introduction of Diverse Functional Groups for Modulating Activity

The modulation of this compound's biological activity is significantly influenced by the strategic introduction of diverse functional groups into its chemical structure. The fundamental principle behind this approach is to establish specific structure-activity relationships (SARs) that can enhance or alter desired pharmacological effects nih.gov. For acridine (B1665455) derivatives, which include this compound, the placement and nature of substituents are critical.

Studies on acridine compounds have highlighted the impact of various functional groups on their antimigration and antiproliferation activities. These include, but are not limited to, fluoro, methoxy, methyl, amino, hydroxy, nitro, bromo, chloro, methylamino, ethoxy, carbonyl, iodo, and trifluoromethyl groups nih.gov. The efficacy of these substituents is not only dependent on their presence but also on their specific position within the molecular scaffold nih.gov. For instance, the substituent at position nine of acridine derivatives, as well as the functionality associated with methyl esterification, can profoundly influence biological activity mdpi.com. The importance of hydrogen bonding groups at position nine of the molecular target has been observed, with the preservation of biological activity even when the 9-HSA carboxy group is esterified mdpi.com.

This compound itself is derived from amsacrine (B1665488), and investigations into amsacrine analogues have explored whether the anilino side chain of amsacrine is essential for its antitumor activity encyclopedia.pubmdpi.com. Notably, an amsacrine analogue that lacked the anilino side chain but featured an amino group at the 9-position and a dimethylaminoethylcarboxamide substituent at the 4-position of the acridine chromophore demonstrated activity against mouse leukemia mdpi.com. This finding underscores the potential for significant activity modulation through targeted functional group modifications. Computational tools, such as docking calculations, play a crucial role in supporting synthetic design by predicting appropriate molecular targets and understanding binding affinities mdpi.com.

The following table illustrates general examples of functional groups and their potential impact on modulating compound activity, based on principles applicable to drug design and acridine derivatives:

| Functional Group | Potential Impact on Activity Modulation |

| Fluoro | Can alter metabolic stability, lipophilicity, and binding affinity nih.gov |

| Methoxy | Influences lipophilicity, electronic properties, and receptor interactions nih.gov |

| Amino | Can form hydrogen bonds, influence basicity, and interact with biological targets nih.gov |

| Hydroxy | Enables hydrogen bonding, affects solubility and metabolic pathways nih.gov |

| Nitro | Can affect electronic properties and be involved in reduction pathways nih.gov |

| Carbonyl | Involved in hydrogen bonding, can act as a site for nucleophilic attack medandlife.org |

Development of Green and Efficient Synthetic Protocols for Analogue Libraries

The synthesis of this compound analogues benefits from the development of green and efficient synthetic protocols, aiming to reduce environmental impact and improve process efficiency. Green chemistry principles are increasingly applied to the synthesis of acridine derivatives, including those structurally related to this compound.

One notable green methodology for synthesizing acridine derivatives involves the condensation reaction between diphenylamine (B1679370) and aliphatic or aromatic carboxylic acids in a heterogeneous medium researchgate.net. This process can yield good results when a Lewis acid catalyst, such as zinc chloride, and 2,2-dimethoxypropane, acting as a water scavenger, are incorporated into the reaction medium researchgate.net. Key advantages of this approach include the ease of product separation from the reaction mixture and a significant reduction in energy consumption researchgate.net.

Microwave (MW) radiation has emerged as a prominent heating source in organic synthesis, offering a green alternative to conventional methods researchgate.netresearchgate.net. Microwave-assisted reactions provide several benefits, such as accelerated reaction rates, higher product yields, milder reaction conditions, and enhanced product purity researchgate.net. These protocols also contribute to reduced environmental pollution, particularly through the use of solvent-free conditions researchgate.netresearchgate.net. A rapid and high-yielding green method for acridine derivative synthesis in a solvent-free environment utilizes microwaves in conjunction with zinc chloride and 2,2-dimethoxypropane, leading to short reaction times, low energy consumption, and simplified work-up procedures researchgate.net.

Another efficient synthetic route for substituted acridines involves palladium-catalyzed addition of terminal acetylenes between the aryl rings of bis(2-bromophenyl)amine (B2592992) researchgate.netresearchgate.net. The inclusion of a diamine base and elevated temperatures in this reaction pathway preferentially favors the formation of acridine over a double Sonogashira reaction researchgate.netresearchgate.net. These green and efficient synthetic protocols are crucial for the sustainable and cost-effective generation of diverse this compound analogue libraries for further research and development.

Structural Elucidation Methodologies for Synthesized this compound Derivatives

The accurate determination of the chemical structure of synthesized this compound derivatives is paramount for understanding their properties and validating synthetic routes. A suite of advanced spectroscopic and analytical techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule researchgate.netnih.govmdpi.com. Both one-dimensional (1D) NMR, such as proton (¹H NMR) and carbon-13 (¹³C NMR), and two-dimensional (2D) NMR techniques are extensively utilized researchgate.netnih.govmdpi.com. Common 2D NMR experiments include Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), which provide insights into proton-carbon correlations and proton-proton couplings, respectively nih.gov. These 2D NMR data can be generated routinely, even with automation, and are crucial for the structural elucidation and verification of complex organic molecules nih.gov.

Infrared (IR) spectroscopy is another valuable tool for characterizing functional groups present in the synthesized derivatives by detecting characteristic vibrational frequencies researchgate.netmdpi.com. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is critical for determining the precise molecular weight of compounds and confirming their elemental composition, thereby validating the structural integrity and purity of the synthesized derivatives researchgate.netnih.govmdpi.com.

Elemental analysis is also frequently performed to confirm the empirical formula of the synthesized compounds researchgate.netnih.gov. For unambiguous confirmation of a compound's three-dimensional structure, X-ray analysis (X-ray crystallography) is employed, providing definitive atomic coordinates and bond lengths researchgate.netnih.gov. Furthermore, computational methods, such as molecular docking, can complement experimental data by providing insights into potential binding modes and interactions with biological targets, guiding further experimental studies mdpi.com. Computer-assisted structural elucidation (CASE) strategies, which integrate chromatographic and spectroscopic data, are also being explored to streamline the identification process nih.gov.

Molecular and Cellular Mechanisms of Asulacrine S Action

Asulacrine as a Molecular Target Modulator

This compound primarily functions as a modulator of the enzyme topoisomerase II, a critical enzyme involved in maintaining DNA topology.

This compound is a well-established inhibitor of topoisomerase II ufl.eduinvivochem.cncancer.govrcsb.orgcuni.cznih.govnih.govncats.ioubu.ac.thnih.gov. This inhibitory action is central to its antineoplastic properties, as topoisomerase II plays essential roles in DNA replication, chromosome condensation, and chromosome segregation ufl.educuni.cz. By interfering with the activity of this enzyme, this compound effectively blocks these vital cellular processes ufl.eduinvivochem.cncancer.govrcsb.orgcuni.cznih.govnih.govnih.gov. Research has shown that this compound can deplete extractable topoisomerase II in cultured cells, indicating its direct impact on the enzyme nih.gov. While specific IC50 values for this compound's direct topoisomerase II enzyme inhibition are not broadly detailed, its efficacy in inhibiting cell growth in various cancer cell lines, such as a 50% inhibition concentration (IC50) of 6.7 nM in the T-47D human breast carcinoma cell line, underscores its potent cellular activity ubu.ac.th. Another reported IC50 value for this compound (free base) is 230 nM, likely referring to cell growth inhibition invivochem.cn.

Topoisomerase II inhibitors are broadly categorized into two classes based on their mechanism of interaction with the enzyme and DNA: topoisomerase II poisons and topoisomerase II catalytic inhibitors nih.govmdpi.comwikipedia.org.

Topoisomerase II Poisons: These agents, which include amsacrine (B1665488) (an analogue of this compound), stabilize the transient covalent complex formed between topoisomerase II and DNA during the enzyme's catalytic cycle nih.govnih.govmdpi.comwikipedia.orgmdpi.com. This stabilization prevents the re-ligation of cleaved DNA strands, leading to an accumulation of irreversible DNA double-strand breaks mdpi.comwikipedia.org. These unrepaired breaks are highly cytotoxic and ultimately trigger apoptosis and cell death wikipedia.org.

Topoisomerase II Catalytic Inhibitors: In contrast, catalytic inhibitors interfere with the enzymatic activity of topoisomerase II without promoting DNA cleavage or stabilizing the cleavable complex mdpi.comwikipedia.org. Their action typically involves preventing the formation of the topoisomerase II-DNA complex or inhibiting ATP hydrolysis, thereby blocking the enzyme's ability to relax DNA supercoils nih.govmdpi.comwikipedia.org.

Evidence suggests that This compound acts as a topoisomerase II poison , akin to its parent compound amsacrine nih.gov. Studies have shown that this compound, like amsacrine, inhibits cytotoxicity in cultured cells, and its interaction leads to the depletion of extractable topoisomerase II, consistent with the mechanism of a topoisomerase II poison that stabilizes the DNA-topoisomerase II covalent complex nih.gov.

Investigation of Topoisomerase II Inhibition by this compound

DNA Interaction Dynamics of this compound

Beyond its direct modulation of topoisomerase II, this compound also interacts directly with DNA, influencing its structure and function.

This compound, being an acridine (B1665455) derivative and an amsacrine analogue, binds to DNA primarily through intercalation cancer.govubu.ac.thwikipedia.org. Intercalation is a process where planar, polyaromatic molecules insert themselves between the base pairs of the DNA double helix cancer.govresearchgate.net. This binding mode is facilitated by π-stacking interactions between the drug's chromophore and the DNA base pairs researchgate.net. Acridine derivatives, including this compound, typically show a preference for insertion into 5'-pyrimidine-purine-3' steps within the DNA sequence researchgate.net.

This compound exhibits a notable affinity for double-stranded DNA. Research indicates that this compound has a 16-fold higher association constant for double-stranded calf thymus DNA compared to amsacrine, with a reported association constant (Ka) of 2.1 x 10^6 M^-1 at 0.01 ionic strength wikipedia.org. This strong binding affinity contributes significantly to its biological activity researchgate.net.

The dual action of this compound—topoisomerase II inhibition and DNA intercalation—profoundly impacts crucial cellular synthesis processes. By inhibiting topoisomerase II, this compound directly interferes with DNA replication, as the enzyme is indispensable for unwinding and re-ligating DNA strands during this process ufl.educuni.cz. The stabilization of cleavable complexes by this compound leads to DNA strand breaks, which are insurmountable obstacles for replication machinery, effectively halting DNA synthesis ufl.eduwikipedia.org.

Furthermore, the intercalation of this compound into DNA physically obstructs the movement of enzymes involved in transcription (RNA synthesis) and subsequent translation (protein synthesis) ufl.eduinvivochem.cncancer.govrcsb.orgcuni.cznih.govnih.govnih.gov. The insertion of the drug between base pairs distorts the DNA helix, making it inaccessible or dysfunctional for RNA polymerases and other transcriptional factors cancer.govresearchgate.net. Consequently, the production of messenger RNA (mRNA) is inhibited, which in turn prevents the synthesis of proteins, as mRNA serves as the template for protein translation ufl.eduinvivochem.cncancer.govrcsb.orgcuni.cznih.govnih.govnih.govnih.gov. This comprehensive inhibition of macromolecular synthesis is a key mechanism underlying this compound's cytotoxic effects on rapidly proliferating cells, such as cancer cells biorxiv.org.

The interaction of this compound with topoisomerase II and its direct intercalation into DNA have significant implications for DNA topography and chromatin structure. Topoisomerase II enzymes are crucial for managing DNA supercoiling, which is the coiling of the DNA helix upon itself ufl.educuni.cznih.gov. They relieve torsional stress by introducing transient double-strand breaks, allowing DNA strands to pass through each other, and then re-ligating the breaks ufl.educuni.cz.

As a topoisomerase II poison, this compound traps the enzyme in a DNA-cleavage complex, preventing the re-ligation step mdpi.comwikipedia.org. This leads to an accumulation of DNA double-strand breaks and, critically, an increase in DNA supercoiling ufl.educuni.cznih.gov. Unresolved supercoils can impede fundamental processes like DNA replication and transcription, as the DNA becomes excessively wound or unwound ufl.edunih.gov.

Structure Activity Relationship Sar Studies of Asulacrine Analogues

Quantitative Structure-Activity Relationships (QSAR) for Asulacrine Derivatives

Quantitative Structure-Activity Relationships (QSAR) involve developing mathematical models that correlate a compound's structural features with its biological activity. For the general class of 9-anilinoacridine (B1211779) antitumor agents, including this compound derivatives, QSAR studies have been employed to analyze in vitro and in vivo antitumour activity mdpi.comacs.org. These analyses often consider parameters such as lipophilic character, basicity, and DNA-binding affinity mdpi.com.

This compound itself, characterized by a 4-methyl-5-methylcarboxamide substitution pattern, was selected for clinical trials based on its promising properties nzic.org.nz. Electron-donating substituents have been identified as essential for antileukemic activity, with a notable correlation between high electron density at the 6' position and increased activity researchgate.netresearchgate.net. Furthermore, the presence of a 3'-OCH3 function has been shown to markedly increase potency, often by 2 to 8-fold, across various acceptable acridine (B1665455) ring substituents researchgate.netresearchgate.net.

The following table summarizes some key structural features and their observed impact on in vitro activity for this compound analogues:

| Structural Feature | Position | Observed Effect on Activity | Source |

| Electron-donating groups | 6' | Necessary for antileukemic activity, high electron density correlates with high activity | researchgate.netresearchgate.net |

| Methoxy group (-OCH3) | 3' | Increases potency (2-8 fold) | researchgate.netresearchgate.net |

| Hydrophobic substituents | 3 | Can lead to higher activity than predicted by overall hydrophilic-lipophilic balance | researchgate.netresearchgate.net |

| Substituent Size Limit | 3 | Acceptable up to an iodine atom, but smaller than an isopropyl function | researchgate.netresearchgate.net |

| 4-methyl-5-methylcarboxamide | 4, 5 | Specific pattern of this compound chosen for clinical trials for overall desired properties | nzic.org.nz |

Lipophilicity is a critical physicochemical property that significantly influences a drug's ability to interact with biological systems, including its binding to proteins and its metabolic fate mdpi.com. This compound is characterized as a highly lipophilic molecule nih.gov. Its logD value, a measure of lipophilicity at a given pH, is reported to be greater than 1 at pH 3.6, increasing to 3.24 as the pH rises to 7.4 researchgate.net. This high lipophilicity is crucial for its ability to diffuse through biological membranes researchgate.net.

However, the lipophilic nature and weak basicity of this compound also contribute to its reduced water solubility at physiological pH, which can lead to post-injection precipitation in intravenous administration researchgate.net. This highlights the delicate balance required in optimizing lipophilicity for both efficacy and formulation stability.

The electronic and steric properties of substituents on the acridine scaffold play a pivotal role in modulating the biological activity of this compound analogues. Electron-donating groups (EDG) and electron-withdrawing groups (EWG) can significantly impact cytotoxic activity analis.com.my. For instance, a combination of EWG and EDG in certain thiourea (B124793) compounds has been shown to enhance anticancer properties analis.com.my.

Steric bulk introduced by substituents can influence the molecule's ability to bind to DNA and may also affect its metabolic breakdown pathways nzic.org.nz. The precise placement of side chains is also critical; for example, in the amsacrine (B1665488) analogue DACA (N-[2-(dimethylamino)-ethyl]-acridine-4-carboxamide), the dimethylaminoethylcarboxamide side chain's position at the 4-position of the acridine chromophore was found to be essential for its activity, with other positions leading to inactive compounds mdpi.comencyclopedia.pub. This underscores that specific spatial arrangements dictated by steric factors are crucial for optimal interaction with biological targets.

Influence of Lipophilicity on Molecular Interactions

Pharmacophore Modeling and Ligand-Based Design for this compound

Pharmacophore modeling and ligand-based design are computational strategies used to identify the essential chemical features and their spatial arrangement necessary for a molecule to interact with a specific biological target 3ds.comcreative-biolabs.com. These approaches are particularly valuable when the three-dimensional structure of the target protein is unknown creative-biolabs.com.

While general principles of pharmacophore modeling are widely applied in drug discovery, specific detailed studies focusing solely on this compound for pharmacophore generation or ligand-based design are not extensively documented in the publicly available literature. However, for acridine derivatives in general, ligand-based pharmacophore models are developed by extracting common chemical features from known active ligands creative-biolabs.com. These features, such as hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups, represent the crucial interactions between the ligand and its target creative-biolabs.com. The process typically involves generating conformational spaces for ligands to account for their flexibility and then aligning them to identify common essential features creative-biolabs.com. These models can then be used for virtual screening to identify new compounds with similar activity profiles 3ds.comresearchgate.net.

Conformational Analysis and Flexibility Studies of this compound

Conformational analysis explores the various three-dimensional shapes a molecule can adopt, while flexibility studies assess the ease with which a molecule can transition between these conformations diva-portal.orgchemrxiv.orgirbbarcelona.org. For drug molecules like this compound, understanding their conformational landscape is crucial because bioactivity is often dependent on the ligand adopting a specific "bioactive conformation" that complements its target irbbarcelona.org.

Although comprehensive conformational analysis studies specifically on this compound are not widely detailed in the provided search results, the general importance of such studies for flexible drug-like molecules is well-established irbbarcelona.orgwhiterose.ac.uk. These studies typically involve computational methods to sample the conformational space, identifying low-energy conformers and evaluating the energetic cost associated with adopting particular shapes chemrxiv.orgirbbarcelona.org. The flexibility of acridine derivatives, including the ability of their side chains to adopt specific orientations, is likely to influence their DNA intercalation and topoisomerase inhibition mechanisms mdpi.comif-pan.krakow.pl.

Experimental Validation of Predicted SAR Hypotheses

The ultimate test of SAR hypotheses involves experimental validation through in vitro and in vivo biological assays. For this compound and its analogues, this has been a critical step in their development. Following extensive SAR studies and the synthesis of numerous amsacrine analogues, compounds were evaluated for their ability to bind to DNA, kill leukemia and lung cells in culture, and affect leukemias and lung tumors in mice nzic.org.nz. The lung tumor model was considered particularly relevant for predicting activity against human solid tumors nzic.org.nz.

This compound (CI-921) was specifically chosen for Phase I/II clinical trials based on the totality of these experimental results mdpi.comnzic.org.nz. Its advancement to clinical trials served as a significant experimental validation of the SAR hypotheses that guided its design, indicating that the targeted modifications successfully achieved improved antitumour activity against solid tumors compared to amsacrine mdpi.comresearchgate.net. Furthermore, validated bioanalytical methods, such as liquid chromatography for this compound in plasma, are essential for pharmacokinetic studies, providing crucial data to further validate and refine SAR models by correlating drug concentrations with observed biological effects in living systems unisa.edu.au.

Computational and in Silico Investigations of Asulacrine

Molecular Docking and Binding Affinity Predictions for Asulacrine

Molecular docking studies are a cornerstone of computational drug discovery, employed to predict the preferred orientation of a ligand within a binding site and to estimate its binding affinity. This compound has been a subject or reference in such studies, particularly in the context of evaluating novel compounds or exploring potential drug-target interactions. scielo.brresearchgate.netgoogle.comgithub.io For example, this compound has been included in computational ligand-target docking analyses to identify potential inhibitors for SARS-CoV-2, suggesting its capacity to interact with viral main proteases or host proteins. github.io

Ligand-Protein Interaction Profiling

The primary established ligand-protein interaction for this compound is its inhibitory action on topoisomerase II. nih.govresearchgate.netmdpi.com This interaction is fundamental to its antineoplastic activity, as it disrupts essential cellular processes like DNA replication. nih.gov While detailed atomic-level interaction profiles (e.g., specific hydrogen bonds, hydrophobic contacts) for this compound with topoisomerase II are not extensively detailed in the provided search results, molecular docking studies are inherently designed to reveal such interactions. researchgate.netgithub.io Furthermore, its consideration in studies for SARS-CoV-2 indicates a broader scope of potential ligand-protein interactions beyond its well-known topoisomerase II target. github.io

Exploration of Binding Pockets and Key Residues

Computational methodologies, including molecular docking, are routinely applied to explore the characteristics of protein binding pockets and to identify key amino acid residues that are critical for ligand recognition and binding. researchgate.netgithub.io Although specific detailed descriptions of the binding pocket residues for this compound's interaction with topoisomerase II were not explicitly provided, the general application of molecular docking implies such an exploration. Studies involving related compounds or those utilizing this compound as a standard often focus on the formation of hydrogen bond interactions with amino acid residues within the binding pocket to understand their inhibitory mechanisms. researchgate.net Advanced techniques, such as blind docking servers, can perform comprehensive iterations across protein surfaces, facilitating the detection of novel binding spots for compounds like this compound. github.io

Molecular Dynamics Simulations to Elucidate this compound Interactions

Conformational Sampling and Stability

Molecular dynamics simulations significantly contribute to the understanding of this compound's conformational sampling and stability. scispace.com By simulating the dynamic movements of atoms and molecules over time, these computational methods can reveal how this compound adopts different conformations and how stable these conformations remain under various conditions, such as within a nanosuspension or in the presence of different excipients. researchgate.netnih.gov Complementary experimental physicochemical characterization of this compound has shown that it exhibits a U-shaped pH-solubility profile, with the lowest solubility observed at pH 7.4. Furthermore, this compound demonstrates the highest stability in acidic conditions and degrades more rapidly in alkaline environments, providing essential experimental context for computational stability investigations. researchgate.net

Dynamics of this compound-Target Complexes

While the provided information emphasizes the application of MD simulations for understanding this compound's formulation stability and drug-excipient interactions, detailed findings on the explicit dynamics of this compound-target complexes (e.g., its interaction with topoisomerase II) from such simulations are not extensively described in the search results. However, the general utility of MD simulations in drug discovery includes elucidating how ligands interact with their targets over time, encompassing conformational changes of both the ligand and the protein, and assessing the stability of the resulting complex. scielo.brresearchgate.net The inclusion of molecular dynamics within broader computational approaches for related compounds suggests its potential for understanding the dynamic behavior of this compound within biological systems. scielo.brresearchgate.net

Predictive Modeling for In Vitro Pharmacokinetic Parameters

In silico predictive modeling is an essential component in the early stages of drug development, as it allows for the estimation of pharmacokinetic and bioavailability parameters, thereby optimizing research time and reducing costs. scielo.brscielo.br For this compound, and other compounds evaluated in comparative studies, platforms such as SwissADME and pkCSM have been utilized for the in silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters. scielo.brresearchgate.netscielo.br These predictive models have indicated that compounds, including those evaluated alongside this compound as standards, exhibit good oral bioavailability. researchgate.netscielo.br While specific numerical values for this compound's predicted in vitro pharmacokinetic parameters were not detailed in the provided snippets, the application of these computational tools highlights their significance in evaluating the pharmacological potential of a molecule. scielo.brscielo.br

In Silico Assessment of Metabolic Stability (e.g., microsomal stability)

Metabolic stability is a crucial parameter in drug development, influencing a compound's half-life and clearance in the body. In silico methods are employed to predict how a drug candidate might be metabolized, often focusing on microsomal stability, which indicates the rate at which a compound is broken down by liver enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govcreative-biolabs.comsciforum.net

Computational approaches for predicting metabolic stability include ligand-based and structure-based methods. Ligand-based approaches infer metabolic fate based on the chemical structure of the compound, while structure-based approaches utilize information about the enzyme-substrate complex. creative-biolabs.com Machine learning algorithms, such as Sequential Minimal Optimization (SMO), k-nearest neighbor (IBk), and Random Forest, are frequently used to develop predictive models for metabolic stability, assessing parameters like half-lifetime and clearance. nih.govsciforum.net These models can classify compounds into categories of low, medium, or high stability or provide numerical predictions. nih.gov Furthermore, tools have been developed that can identify the influence of specific chemical moieties on a compound's metabolic stability, aiding in structural optimization. sciforum.net

While this compound is recognized as a standard in in vitro evaluations of ADMET parameters for other compounds, specific detailed in silico metabolic stability data for this compound itself were not explicitly found in the current literature search. researchgate.netscielo.br However, the general principles and methodologies for in silico metabolic stability prediction are broadly applicable to compounds like this compound.

Computational Permeability Predictions (e.g., Caco-2 models)

Predicting a compound's ability to cross biological membranes, particularly the intestinal barrier, is vital for assessing oral bioavailability. Caco-2 cell permeability models are widely regarded as the "gold standard" in vitro method for estimating human intestinal absorption. nih.govsciforum.net Computational permeability predictions, often utilizing Quantitative Structure-Property Relationship (QSPR) models and machine learning techniques, serve as valuable surrogates for these in vitro assays in the early stages of drug discovery. nih.govsciforum.net

These computational models are developed on large datasets of compounds with measured Caco-2 permeability values. They can employ various machine learning methods, including random forest supervised recursive algorithms and neural networks, to predict permeability rates. nih.gov Linear discriminant analysis (LDA) has also been used to develop models that distinguish between compounds with higher absorption and those with moderate-to-poor absorption, showing high accuracy in predicting Caco-2 permeability. sciforum.net

While the potential for Caco-2 cell culture studies with this compound has been noted core.ac.uk, specific computational permeability predictions for this compound were not explicitly detailed in the provided search results. However, related compounds, such as m-Amsa (an analogue of this compound), have been subjected to computational permeability predictions, with values indicating lower permeability compared to some novel derivatives. ufpe.br This highlights the relevance of these computational models for compounds within the acridine (B1665455) class.

Advanced Computational Frameworks in this compound Research

Advanced computational frameworks, including deep learning and virtual screening, are transforming drug discovery by enabling more efficient and targeted identification of novel compounds and understanding their mechanisms of action.

Deep Learning Applications for In Silico Screening and Mechanism Prediction

Deep learning, a subset of artificial intelligence, has emerged as a powerful tool for in silico drug screening and predicting drug mechanisms of action. These frameworks can integrate diverse data modalities, such as multi-omics data and molecular structures, to predict drug responses in various biological systems, including cancer cell lines. biorxiv.orgnih.govmdpi.com

Deep learning models can predict drug sensitivity profiles, identify pathways predictive of drug response, and elucidate the mechanism of action (MOA) of novel drugs, as well as potential off-target effects. biorxiv.org For instance, frameworks like Shennong enable in silico screening of anticancer drugs at the single-cell level, predicting individual cell responses to pharmacologic compounds and investigating their corresponding action mechanisms. nih.govfigshare.com They can also prioritize compounds, including FDA-approved drugs for new indications, and evaluate tissue-damaging effects. nih.govfigshare.com The integration of biological knowledge into deep learning models further enhances their interpretability and predictive power. biorxiv.org

While deep learning applications are widely used for in silico screening and mechanism prediction in anticancer drug discovery, specific research focusing solely on this compound utilizing these advanced deep learning frameworks was not identified in the provided search results. Nonetheless, the principles and capabilities of these frameworks are directly applicable to future investigations of this compound and its potential therapeutic applications.

Virtual Screening Methodologies for this compound Analogue Discovery

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify compounds most likely to bind to a target protein and elicit a desired biological effect. nih.gov This methodology significantly reduces the time and cost associated with traditional experimental screening. nih.gov Virtual screening can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). SBVS relies on the 3D structure of the target protein, typically employing molecular docking to predict binding affinities. nih.govnih.gov LBVS, on the other hand, uses information about known active ligands to identify new compounds with similar properties, often through pharmacophore modeling. tjnpr.org

The primary objective of virtual screening in analogue discovery is to identify derivatives of known active compounds to improve their affinity for the target or enhance their biological activity. nih.gov Advances in algorithms and the integration of deep learning can further enhance the results of virtual screening. nih.gov Virtual screening can also be combined with molecular docking to identify new compounds with specific biological activities, such as anti-adipogenic effects. nih.gov

Although virtual screening is a powerful approach for discovering analogues of known drugs, specific studies detailing the application of virtual screening methodologies for the discovery of this compound analogues were not found in the provided search results. However, given this compound's known antineoplastic properties and its structural similarity to amsacrine (B1665488), these computational techniques hold significant potential for the rational design and discovery of novel this compound-based therapeutic agents.

Advanced Analytical Methodologies for Asulacrine Research

Spectroscopic Characterization Techniques for Asulacrine and its Metabolites

Mass Spectrometry (MS/MS) for Metabolite Identification and Structural Elucidation

Mass spectrometry, particularly high-resolution liquid chromatography coupled with ion trap-time-of-flight mass spectrometry (LC/IT-TOF MS), plays a pivotal role in identifying and elucidating the structures of this compound metabolites. A comprehensive study investigating the in vivo metabolism of this compound (ASL) utilized high-resolution mass spectrometry in positive mode to detect and characterize its metabolites nih.gov.

In this research, a total of 21 metabolites were identified across various biological fluids nih.gov. These metabolites were characterized by comparing their accurate mass values, fragmentation patterns, and relative retention times against the parent compound, this compound nih.gov. The study notably identified several previously unreported types of metabolites, including those formed through oxidation, hydroxylation, carboxylation, demethylation, hydrogenation, glutamination, and acetylcysteine conjugation nih.gov. The application of segmented data acquisition significantly enhanced the signal-to-noise ratio, which was crucial for detecting even trace amounts of metabolites and their corresponding fragments nih.gov. The expectation was that this compound, being an electron-donating compound with the potential to induce oxidative stress, would undergo active metabolism to produce a greater number of oxidized products in vivo than previously documented nih.gov.

The ability of MS/MS to provide detailed fragmentation data allows for the precise determination of molecular formulas and the elucidation of structural modifications that occur during metabolism. This is achieved by analyzing the mass shifts and characteristic fragment ions generated from the precursor ions of the metabolites nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of chemical compounds and their metabolites. In the context of this compound research, 1H-NMR spectrometry has been employed to confirm the structures of this compound metabolites nih.gov.

Specifically, a study on the metabolism of CI-921 (this compound) utilized 1H-NMR spectrometry, alongside liquid secondary ion mass spectrometry, to confirm the structures of additional metabolic products by comparing them with synthetic standards nih.gov. This approach is fundamental in validating the molecular architecture of newly identified compounds or modified structures resulting from metabolic processes. NMR spectroscopy provides detailed information about the connectivity of atoms within a molecule, including the types and numbers of protons and carbons, and their spatial relationships, through analysis of chemical shifts, coupling constants, and signal intensities news-medical.net. While specific this compound NMR data tables were not provided in the search results, the confirmed use of 1H-NMR highlights its importance in providing unambiguous structural assignments for this compound and its derivatives nih.gov.

UV-Vis Spectroscopy for Concentration and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique frequently utilized for the quantitative analysis of substances, including the determination of concentration and the study of molecular interactions. The principle of UV-Vis spectroscopy relies on the absorption of ultraviolet or visible light by chemical compounds, leading to distinct spectral patterns byjus.commt.comsolubilityofthings.com. The Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing substance and the path length of the light through the sample, forms the basis for quantitative measurements byjus.commt.comsolubilityofthings.com.

In this compound research, UV-Vis spectroscopy has been applied to study its optical properties and morphology researchgate.net. This application is crucial for understanding how this compound behaves in different environments or formulations. Beyond simple concentration determination, UV-Vis spectroscopy can be adapted to investigate molecular interactions by monitoring changes in the absorption spectrum upon binding or association with other molecules solubilityofthings.comauckland.ac.nz. For instance, changes in absorbance or shifts in wavelength maxima can indicate the formation of complexes or alterations in the compound's electronic structure due to interactions. This technique is also broadly applied in pharmaceutical analysis for quality control, purity assessment, and monitoring chemical reactions solubilityofthings.comsmacgigworld.com.

Methodologies for Assessing In Vitro Drug Release and Dissolution from Research Formulations

Assessing the in vitro drug release and dissolution profiles of this compound from various research formulations is critical for understanding its bioavailability and optimizing drug delivery systems. This compound is known as a poorly water-soluble drug, which presents challenges for intravenous administration researchgate.net.

To address this, this compound (ASL) has been formulated as a nanocrystalline suspension through high-pressure homogenization researchgate.net. This process significantly enhanced both the dissolution rate and saturation solubility of the drug researchgate.net. The resulting dry ASL nanoparticles had an average size of 133 ± 20 nm researchgate.net. The preservation of this compound's crystallinity during the high-pressure homogenization process was confirmed using techniques such as differential scanning calorimetry (DSC) and X-ray diffraction (XRD) researchgate.net.

For in vitro dissolution and drug release studies, various methodologies are employed, often adapting standard pharmacopoeial apparatus. Common approaches include membrane diffusion methods, such as the use of dialysis bags, where the formulation is placed inside a semi-permeable membrane immersed in a dissolution medium nih.gov. Sample and separation methods involve withdrawing aliquots from the dissolution medium at predetermined intervals and then separating the undissolved particles before analysis scispace.com. Continuous flow methods can also be utilized. The dissolution media are typically chosen to simulate physiological conditions, such as different pH values smacgigworld.com.

The drug release data obtained from these in vitro studies are often fitted to various kinetic models, including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models, to elucidate the mechanism and rate of drug release academicjournals.org. For nanocrystalline suspensions, novel analytical methods like turbidimetry (real-time monitoring of particle dissolution by light scattering), potentiometric sensors, and solution calorimetry have been investigated to provide real-time and in situ measurements, overcoming interferences from undissolved particles scispace.com. The enhanced dissolution observed for this compound nanocrystalline suspensions demonstrates the effectiveness of these formulation strategies in improving the drug's release characteristics researchgate.net.

Conceptual Frameworks and Future Academic Research Directions for Asulacrine

Asulacrine as a Probe for Investigating Novel Biological Targets

While this compound is primarily recognized for its inhibition of topoisomerase II, the broader class of acridines interacts with both nucleic acids and proteins, suggesting a wider range of potential biological targets that could be investigated. nih.govresearchgate.nete-bookshelf.de The development of advanced chemical probes, such as tetrafunctional probes used in chemoproteomics, offers a robust platform for identifying drug-protein interactions in living systems. nih.gov By designing and utilizing this compound-based probes, researchers can systematically map its molecular interactions beyond its known topoisomerase II activity. This approach could uncover novel binding partners or off-targets that contribute to its observed biological effects or reveal new therapeutic avenues. Such investigations are crucial for a comprehensive understanding of this compound's mechanism of action and its potential repositioning or development for other indications.

Integration of Omics Data in this compound Mechanistic Studies (e.g., transcriptomics, proteomics in cell lines)

A deeper understanding of this compound's mechanistic actions can be achieved through the integration of multi-omics data, particularly transcriptomics and proteomics. scielo.org.mxfrontlinegenomics.comresearchgate.netmdpi.com These high-throughput technologies provide extensive data on gene expression (transcriptome) and protein abundance (proteome) within a biological system. scielo.org.mxmdpi.com

Key aspects of omics integration:

Comprehensive Biological Insights: Individual omics layers offer distinct information, but their integration provides a more complete picture of cellular processes. For instance, RNA transcript expression does not always directly correlate with protein expression, highlighting the necessity of combining transcriptomic and proteomic data for accurate mechanistic insights. frontlinegenomics.commdpi.com

Cell Line Studies: Cancer cell lines serve as valuable in vitro models for such studies, allowing researchers to assess cellular responses to this compound under controlled conditions. nih.gov By comparing transcriptomic and proteomic profiles of this compound-treated cells versus controls, researchers can identify affected pathways, regulatory networks, and potential biomarkers of response or resistance.

Identifying Regulatory Mechanisms: Omics data can reveal how this compound influences gene regulation, protein synthesis, and post-translational modifications, thereby elucidating the intricate molecular cascade triggered by the compound. This comprehensive approach is vital for understanding complex drug actions and identifying novel therapeutic targets.

This compound's Role in Exploring Multi-Target Modulation Concepts

The concept of multi-target modulation is gaining prominence in drug discovery, particularly for complex diseases like cancer, where targeting a single pathway may not be sufficient to overcome resistance or achieve optimal therapeutic efficacy. nih.govnih.gov this compound, as an analogue of amsacrine (B1665488), which also targets DNA and topoisomerase II, inherently possesses properties that could lend themselves to multi-target modulation. nih.govencyclopedia.pubauckland.ac.nz

While this compound's primary mechanism involves topoisomerase II inhibition, its modest activity in clinical trials encyclopedia.pubauckland.ac.nz suggests that exploring additional or synergistic targets could enhance its therapeutic potential. Future research can focus on:

Identifying Secondary Targets: Utilizing techniques from Section 7.1 to identify additional proteins or pathways that this compound interacts with, even if with lower affinity than topoisomerase II.

Designing Multi-Pharmacophore Analogues: Developing this compound analogues that are intentionally designed to modulate multiple relevant targets simultaneously. This strategy aims to improve efficacy, reduce the likelihood of drug resistance, and potentially lower required dosages, thereby mitigating adverse effects. nih.gov

Synergistic Combinations: Investigating this compound in combination with other agents that target complementary pathways, thereby achieving a multi-target effect through combination therapy. This can inform the rational design of next-generation multi-targeted anticancer agents.

Development of Advanced In Vitro Models for this compound Research

Traditional two-dimensional (2D) cell cultures and animal models have limitations in fully recapitulating the complexity of human physiology and disease microenvironments. frontiersin.orgnih.govthermofisher.comfrontiersin.orgmdpi.com The development and application of advanced in vitro models are critical for more predictive and physiologically relevant this compound research.

Table 1: Comparison of 2D vs. 3D Cell Culture Models

| Feature | 2D Cell Culture | 3D Cell Culture (Spheroids/Organoids) |

| Physiological Relevance | Low; lacks tissue-like structure and complexity | High; mimics in vivo cellular environment and architecture frontiersin.orgthermofisher.com |

| Cell-Cell Interactions | Limited | Enhanced; allows for complex interactions frontiersin.orgthermofisher.com |

| Cell-ECM Interactions | Limited | Enhanced; incorporates extracellular matrix thermofisher.com |

| Heterogeneity | Reduced | Preserves cellular heterogeneity frontiersin.orgthermofisher.com |

| Drug Response | May not accurately predict in vivo response | More predictive of in vivo drug response frontiersin.orgfrontiersin.org |

| Cost/Complexity | Lower | Higher initial cost and complexity labmanager.com |

Three-Dimensional Cell Culture Systems and Organoids

Three-dimensional (3D) cell culture systems, including spheroids and organoids, offer significant advantages by better replicating the tumor microenvironment and facilitating preclinical drug development. frontiersin.orgfrontiersin.orgthermofisher.comlabmanager.com

Spheroids: These are basic aggregates of cells that can be derived from primary cells, tissue fragments, or established cell lines. They form compacted, rounded structures and are useful for high-throughput screening and drug penetration studies. frontiersin.orgfrontiersin.orglabmanager.com

Organoids: Representing more complex "mini-organs," organoids are derived from stem cells (embryonic, induced pluripotent, or adult stem cells) or patient tissues. frontiersin.orgfrontiersin.orgthermofisher.comlabmanager.com They exhibit self-organization, lineage-specific differentiation, and can recapitulate the 3D structure, heterogeneity, and function of the original tissue, making them invaluable for personalized medicine approaches. frontiersin.orgthermofisher.comfrontiersin.orgthermofisher.com Research on this compound using these models can provide more accurate insights into its efficacy and mechanisms within a context that closely mirrors human biology.

Microfluidic Platforms for Mechanistic Studies

Microfluidic platforms are advanced tools that enable precise control over the cellular environment, allowing for high-resolution, real-time observations and high-throughput analysis that closely mimic in vivo conditions. nih.govmdpi.comnih.gov

Mimicking Physiological Conditions: These devices can replicate conditions such as nutrient gradients, oxygen levels, and shear stress, which are crucial for understanding cellular behavior and drug response. frontiersin.orgmdpi.com

Mechanistic Insights: Microfluidic systems are particularly useful for studying dynamic processes like cancer cell migration, invasion, and drug screening. mdpi.comcityu.edu.hk They allow for detailed analysis of cell-cell interactions and the influence of various environmental cues, such as hypoxia, on cancer progression and drug efficacy. cityu.edu.hk

Integration with Organoids: The "organoid-on-a-chip" technology integrates organoids with microfluidic devices, creating highly physiologically relevant systems that offer superior control over parameters compared to static cultures. frontiersin.org This integration can provide unprecedented insights into this compound's effects on complex tissue structures and their microenvironments.

Unexplored Chemical Space for this compound Analogue Synthesis

The exploration of unexplored chemical space is a critical direction for discovering novel compounds with enhanced biological activities. hglgroup.or.krnih.govnih.gov this compound, as an acridine (B1665455) derivative, belongs to a class of compounds with known anticancer activity, and the synthesis of new acridine/acridone analogues is an active area of research. if-pan.krakow.pl

Future academic research should focus on:

Rational Design of Analogues: Moving beyond traditional "Free Wilson" approaches that focus on minor modifications around a hit compound, and instead, exploring broader, previously uninvestigated regions of chemical space. nih.gov This involves designing new molecular scaffolds inspired by this compound's core structure but with significant structural deviations.

Leveraging Synthetic Technologies: Employing advanced synthetic technologies, such as stereo-controlled cross-coupling, electrochemical activation of organic compounds, and strategic utilization of radical intermediates, to access novel and diverse chemical structures. hglgroup.or.kr

High-Throughput Synthesis and Screening: Combining efficient parallel synthesis protocols with high-throughput screening to rapidly generate and evaluate a large number of this compound analogues. This can lead to the identification of compounds with improved potency, selectivity, or novel mechanisms of action.

Natural Product Inspiration: Drawing inspiration from natural products that share structural motifs with acridines to design novel this compound analogues, thereby focusing synthetic efforts on biologically relevant chemical spaces. nih.gov This systematic exploration can lead to the discovery of new bioactive molecules that address current therapeutic challenges.

The development of this compound was rooted in a rational drug design approach, seeking to overcome limitations observed with its precursor, amsacrine. This involved targeted modifications to the acridine portion of the amsacrine molecule, specifically at the 3-, 4-, and 5-substitution patterns, to enhance desired biological activity and improve physicochemical characteristics nzic.org.nznih.gov. The core conceptual framework guiding its design was the pursuit of a compound with strong and prolonged DNA binding, coupled with weak basicity to facilitate better diffusion throughout the body nzic.org.nz.

Key Physicochemical Properties of this compound nih.govresearchgate.net:

| Property | Value |

| Chemical Class | Acridinecarboxamide |

| Basicity (pKa) | 6.7 (weakly basic) |

| Aqueous Solubility | 0.8 µg/mL (at pH 7.4) |

| Lipophilicity | Highly lipophilic |

| Mechanism of Action | Topoisomerase II inhibitor |

Future academic research directions for this compound are largely focused on enhancing its therapeutic profile and overcoming existing limitations, particularly related to its delivery and systemic distribution. A significant area of focus is the continued development and optimization of advanced drug delivery systems, such as nanocrystals, liposomes, and micelles researchgate.netresearchgate.netpatsnap.com. These nanocarrier formulations aim to improve this compound's solubility, stability, and bioavailability, especially for intravenous administration, and to achieve enhanced tumor penetration and retention patsnap.com.

Another promising avenue involves a deeper understanding and mitigation of this compound's associated toxicities, such as phlebitis, which has historically impeded its clinical progression nih.govresearchgate.net. Research into alternative administration routes or novel formulation strategies could address these issues researchgate.net. Furthermore, the broader field of anticancer drug research is exploring the role of microbiome integrity and drug-microbiome interactions, which could offer new insights into personalizing this compound therapy and improving patient outcomes nih.gov. Inspired by research on other acridine derivatives, future studies may also explore dual-targeting strategies for this compound, combining its topoisomerase II inhibition with other oncogenic targets like the proteasome to potentially enhance efficacy and overcome resistance if-pan.krakow.pl.

Challenges and Opportunities in Fundamental this compound Research

Fundamental research into this compound faces several challenges, primarily stemming from its inherent physicochemical properties and the complexities of drug development for oncology.

Challenges:

Poor Water Solubility and Formulation Difficulties: this compound's low aqueous solubility and high lipophilicity present a significant challenge for developing stable and effective formulations, particularly for intravenous delivery nih.govresearchgate.net. This often leads to drug precipitation upon dilution, contributing to issues like phlebitis during administration researchgate.net.

Nanocarrier Limitations: While nanocarriers offer solutions, their development is not without hurdles. Nanocrystal formulations, for instance, can face challenges such as opsonization, clearance by the mononuclear phagocyte system, accumulation in the spleen and liver, and a short half-life in circulation researchgate.net.

Toxicity Profile: Despite its promising antitumour activity, this compound's toxicity, notably phlebitis, has been a major "stumbling block" in its clinical implementation. Elucidating the precise mechanisms underlying this toxicity remains a critical research challenge nih.govresearchgate.net.

Selectivity: While this compound has been reported to specifically inhibit topoisomerase II (TOP2), achieving sufficient selectivity from other related enzymes like topoisomerase I (TOP1) can be a general challenge for acridine derivatives researchgate.net.

Opportunities:

Advanced Nanotechnology for Enhanced Delivery: The continued advancement of nanotechnology offers substantial opportunities to overcome this compound's solubility and delivery challenges. Research into nanocrystals, liposomes, and micelles has shown promise in improving solubility, stability, and bioavailability researchgate.netresearchgate.netpatsnap.com. For example, nanocrystal formulations have demonstrated a 2.7-fold enhancement in plasma lifespan compared to this compound solutions researchgate.net.

Targeted Drug Delivery Systems: Developing sophisticated targeted delivery systems, such as "multi-seed" polymeric liposomes and size-adaptable/ligand-sheddable nanocarriers, can enhance this compound's accumulation in tumor tissues while potentially minimizing systemic exposure and toxicity patsnap.com.

Improved Pharmacokinetic Profiles: Nanocarrier strategies can lead to more favorable pharmacokinetic profiles, including prolonged circulation times, which can improve the therapeutic window of this compound researchgate.netresearchgate.net.

Detailed Structure-Activity Relationship (SAR) Studies: Ongoing SAR studies can further refine the molecular structure of this compound to optimize its efficacy, enhance selectivity for specific targets, and reduce undesirable toxicities, building upon the initial rational design efforts nzic.org.nznih.gov.

Combination Therapies and Dual Targeting: Opportunities exist to explore this compound in combination with other therapeutic agents or to design novel this compound derivatives that can simultaneously target multiple oncogenic pathways, such as topoisomerase II and the proteasome, potentially leading to synergistic effects if-pan.krakow.pl.

Mechanistic Understanding of Toxicity: Deeper investigations into the molecular and cellular mechanisms underlying this compound's toxicities, particularly phlebitis, could lead to the development of strategies to mitigate these effects, thereby unlocking its full therapeutic potential nih.gov.

Bioanalytical Method Refinement: The availability of validated bioanalytical methods, such as liquid chromatography for plasma quantification, provides a robust foundation for comprehensive pharmacokinetic and pharmacodynamic studies in preclinical models, facilitating further research and development unisa.edu.au.

Key Research Findings Related to this compound Formulation and Pharmacokinetics researchgate.netresearchgate.netunisa.edu.au:

| Parameter / Finding | Detail |

| Aqueous Solubility (pH 7.4) | 0.8 µg/mL researchgate.net |

| Basic pKa | 6.7 researchgate.net |

| Plasma Lifespan Enhancement (Nanocrystals vs. Solution) | 2.7-fold increase in plasma lifespan observed with this compound nanocrystals compared to this compound solution in C57BL/6 mice researchgate.net. |

| Bioanalytical Method Linearity Range | 0.1-10 µg/mL (r² = 0.9995) for plasma quantification by liquid chromatography unisa.edu.au. |

| Mean Recoveries from Plasma | 100-105% unisa.edu.au. |

| Intra-batch Precision (Plasma) | 7.1% unisa.edu.au. |

| Inter-batch Precision (Plasma) | 7.8% unisa.edu.au. |

Q & A

Q. What are the key physicochemical properties of Asulacrine that influence its experimental design in preclinical studies?

this compound (C₂₄H₂₄N₄O₄S) has a molecular weight of 464.54 g/mol and a logP of 5.797, indicating high lipophilicity, which complicates aqueous solubility (0.5–1 mg/mL in saline) . This necessitates formulation strategies such as liposomal encapsulation (e.g., DSPE-PEG/TPGS hybrid micelles) or nanocrystalline suspensions to improve bioavailability . Key parameters to monitor include stability in DMSO (recommended solvent for stock solutions) and pH-dependent ionization (pKa ~7.4), which affects cellular uptake .

Q. How does this compound’s mechanism of action as a topoisomerase II inhibitor inform its in vitro assay design?

this compound intercalates into DNA and stabilizes topoisomerase II-DNA cleavage complexes, leading to double-strand breaks. Standard assays include:

- Comet assays to quantify DNA damage.

- IC₅₀ determination in cell lines (e.g., MCF-7 breast cancer cells) using ATP-based viability assays .

- Competitive binding studies with aniline derivatives to assess interference from protein binding, which reduces efficacy by 30–50% . Dose-response curves should account for serum protein binding (e.g., albumin), which alters free drug concentration .

Q. What are the validated analytical methods for quantifying this compound in biological matrices?

- LC-MS/MS : Validated for plasma (LOQ: 5 ng/mL) using [¹³C]-labeled internal standards .

- HPLC-UV : For intracellular quantification in MCF-7 cells, with a retention time of 8.2 min and λ = 254 nm .

- Myeloperoxidase activity assays to monitor oxidative metabolites in neutrophils .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s in vivo efficacy across species?

Discrepancies between rodent and human pharmacokinetics arise from metabolic differences (e.g., CYP3A4 vs. rodent CYP1A2). Strategies include:

- Metabolite profiling : Identify species-specific metabolites (e.g., hydroxylated derivatives in rats vs. sulfated conjugates in humans) using high-resolution MS .

- PBPK modeling : Parameterize hepatic clearance and tissue distribution using data from in vitro microsomal studies .

- Cross-species validation : Use humanized liver mouse models to bridge translational gaps .

Q. What methodological improvements enhance this compound’s tumor penetration and reduce systemic toxicity?

- Active loading in liposomes : Co-encapsulate glucose to stabilize drug retention (80% encapsulation efficiency at pH 5.5) .

- Ligand-sheddable nanocarriers : Use avidin-biotin scavenging systems to reduce off-target toxicity while maintaining deep tumor penetration .

- Dose fractionation : Administer 5-day schedules (10 mg/kg/day IV) to balance efficacy (tumor regression >50%) and myelosuppression thresholds .

Q. How should researchers design studies to address this compound’s inconsistent activity in solid tumors vs. hematological malignancies?

- Hypoxia-adjusted dosing : Solid tumors exhibit reduced drug uptake due to acidic microenvironments; pre-treat with bicarbonate to normalize pH .

- Stromal cell co-cultures : Model tumor-stroma interactions (e.g., CAFs secreting hyaluronan) that sequester this compound in pancreatic cancer .

- Transcriptomic profiling : Correlate TOP2A expression levels (RNA-seq) with response rates in patient-derived xenografts .

Data Contradiction Analysis

Q. How to interpret conflicting reports on this compound’s metabolite toxicity?

Early studies attributed hepatotoxicity to primary metabolites (e.g., N-desmethyl-asulacrine), but recent MS data identified sulfonamide adducts as hepatotoxic culprits . Recommendations:

Q. Why do some studies report this compound’s synergy with platinum agents while others show antagonism?

Synergy depends on dosing sequence:

- Pre-treatment with this compound (24 hr) enhances platinum-DNA adduct formation in ovarian cancer models (p < 0.01) .

- Concurrent administration causes competition for DNA binding sites, reducing efficacy by 40% . Validate via clonogenic assays with fixed-ratio combinations (e.g., Chou-Talalay method).

Methodological Tables

| Parameter | Value | Reference |

|---|---|---|

| Plasma half-life (IV) | 2.1 ± 0.3 hr (mice) | |

| Protein binding | 92% (albumin-dependent) | |

| Topoisomerase II IC₅₀ | 0.8 µM (MCF-7 cells) | |

| Major metabolite | 9-OH-Asulacrine (rat) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.